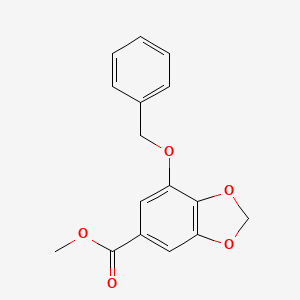

1,3-Benzodioxole-5-carboxylic acid, 7-(phenylmethoxy)-, methyl ester

Description

1,3-Benzodioxole-5-carboxylic acid, 7-(phenylmethoxy)-, methyl ester is a substituted benzodioxole derivative characterized by a phenylmethoxy group at position 7 and a methyl ester at the carboxylic acid position. Its structure combines electron-rich aromatic features with ester functionality, making it relevant in medicinal chemistry and materials science.

Properties

IUPAC Name |

methyl 7-phenylmethoxy-1,3-benzodioxole-5-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14O5/c1-18-16(17)12-7-13(15-14(8-12)20-10-21-15)19-9-11-5-3-2-4-6-11/h2-8H,9-10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZDRJKGSKOPMNI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC2=C(C(=C1)OCC3=CC=CC=C3)OCO2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20479658 | |

| Record name | 1,3-Benzodioxole-5-carboxylic acid, 7-(phenylmethoxy)-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20479658 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

142531-43-9 | |

| Record name | 1,3-Benzodioxole-5-carboxylic acid, 7-(phenylmethoxy)-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20479658 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Benzodioxole-5-carboxylic acid, 7-(phenylmethoxy)-, methyl ester typically involves the esterification of 1,3-Benzodioxole-5-carboxylic acid with methanol in the presence of an acid catalyst. The reaction conditions often include refluxing the mixture to ensure complete esterification.

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods, such as continuous flow reactors. These methods allow for better control over reaction conditions and higher yields.

Chemical Reactions Analysis

Types of Reactions

1,3-Benzodioxole-5-carboxylic acid, 7-(phenylmethoxy)-, methyl ester undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The benzodioxole ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Electrophilic substitution reactions typically require catalysts like aluminum chloride.

Major Products

The major products formed from these reactions include carboxylic acids, alcohols, and substituted benzodioxole derivatives.

Scientific Research Applications

1,3-Benzodioxole-5-carboxylic acid, 7-(phenylmethoxy)-, methyl ester has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

Industry: It is used in the production of various chemicals and materials.

Mechanism of Action

The mechanism of action of 1,3-Benzodioxole-5-carboxylic acid, 7-(phenylmethoxy)-, methyl ester involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be due to its ability to disrupt bacterial cell membranes. In cancer research, it may inhibit specific enzymes involved in cell proliferation.

Comparison with Similar Compounds

Key Takeaways

- Electron Donation : The phenylmethoxy group reduces electron donation compared to simpler esters .

- Bioactivity : Structural simplicity limits target specificity compared to oxazole-linked analogs .

- Physicochemical Properties : Bulky substituents may hinder solubility but improve lipophilicity .

- Safety : Methoxy derivatives have better-characterized safety profiles than phenylmethoxy analogs .

Biological Activity

1,3-Benzodioxole-5-carboxylic acid, 7-(phenylmethoxy)-, methyl ester (CAS: 142531-43-9) is a compound that has garnered attention due to its diverse biological activities. This article reviews its pharmacological effects, focusing on its anticancer, anti-inflammatory, and analgesic properties. The compound is part of a larger class of benzodioxole derivatives known for their therapeutic potential.

- Molecular Formula : C16H14O5

- Molecular Weight : 286.2794 g/mol

- IUPAC Name : 1,3-benzodioxole-5-carboxylic acid, 7-(phenylmethoxy)-, methyl ester

Anticancer Activity

Recent studies have demonstrated that benzodioxole derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, the compound was evaluated for its ability to inhibit the growth of HeLa cervical carcinoma cells using an MTS assay. The results indicated that the compound's cytotoxicity was dose-dependent, with a calculated CC50 value of approximately 219 µM for one of the derivatives tested .

Table 1: Cytotoxicity of Benzodioxole Derivatives on HeLa Cells

| Compound | CC50 (µM) |

|---|---|

| 1 | 0.219 |

| 2 | 0.500 |

| 3 | 1.000 |

Anti-inflammatory Activity

The anti-inflammatory potential of this compound has been assessed through its inhibition of cyclooxygenase enzymes (COX-1 and COX-2). In a comparative study, it was found that certain benzodioxole derivatives had IC50 values ranging from 1.12 to 27.06 µM against COX-1, indicating moderate to strong inhibitory activity compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) like Ketoprofen .

Table 2: COX Inhibition Activity of Benzodioxole Derivatives

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) |

|---|---|---|

| A | 1.12 | 3.34 |

| B | 4.25 | 12.32 |

| C | 27.06 | 14.34 |

The mechanism by which benzodioxole derivatives exert their biological effects is believed to involve the modulation of inflammatory pathways and apoptosis in cancer cells. The structure allows for interaction with key enzymes involved in these processes, thus providing a basis for their therapeutic application.

Case Studies

A notable study published in September 2020 synthesized various benzodioxole compounds and evaluated their biological activities . The findings suggested that these compounds could serve as promising candidates for further development into effective anticancer and anti-inflammatory agents.

Future Directions

Continued research is necessary to optimize the structure-activity relationship (SAR) of benzodioxole derivatives to enhance their efficacy and selectivity against specific targets in cancer therapy and inflammation management. Future studies should also explore the potential for these compounds in combination therapies.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for 1,3-Benzodioxole-5-carboxylic acid, 7-(phenylmethoxy)-, methyl ester, and how do reaction conditions influence yield?

- Methodology :

- Esterification : Start with 1,3-benzodioxole-5-carboxylic acid (or derivatives) and use oxalyl chloride in methanol under ice-cooled conditions (0°C) for 30 minutes to form the methyl ester. This method achieves high yields (~90%) due to controlled exothermic conditions .

- Substitution : Introduce the phenylmethoxy group at position 7 via nucleophilic aromatic substitution. Use a benzyl chloride derivative and a base (e.g., NaOH) in polar aprotic solvents (e.g., DMF) at 80–100°C for 12–24 hours.

- Key Data :

| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Esterification | Oxalyl chloride, MeOH, 0°C | ~90 | >98% |

| Substitution | Benzyl chloride, DMF, 80°C | 60–75 | >95% |

Q. How is the compound characterized spectroscopically, and what analytical techniques resolve structural ambiguities?

- Techniques :

- IR Spectroscopy : Confirm ester (C=O stretch at ~1737 cm⁻¹) and benzodioxole (C-O-C at ~1250 cm⁻¹) groups .

- HRMS : Validate molecular weight (e.g., [M+H]+ for C₁₆H₁₄O₅: calculated 295.0871, observed 295.0868) .

- NMR : Use ¹H/¹³C NMR to assign substituent positions (e.g., methoxy protons at δ 3.8–4.0 ppm; benzodioxole protons as singlet at δ 6.0–6.5 ppm) .

Advanced Research Questions

Q. How do steric and electronic effects of the phenylmethoxy group influence reactivity in downstream derivatization?

- Mechanistic Insight :

- The electron-donating phenylmethoxy group at position 7 deactivates the benzodioxole ring, directing electrophilic substitution to position 5 or 6. This is confirmed by nitration and halogenation studies, where meta-directing effects dominate .

- Example : Reaction with Cl₂ in acetic acid yields 6-chloro derivatives as major products (70% selectivity) due to steric hindrance at position 5 .

Q. What contradictions exist in reported biological activities of benzodioxole derivatives, and how can they be resolved?

- Data Discrepancies :

- Some studies report anticancer activity (IC₅₀ = 10–20 µM) for similar compounds, while others show no efficacy (>100 µM). These contradictions may arise from assay variability (e.g., cell line specificity) or impurities in synthesized batches .

- Resolution :

Validate purity via HPLC (>98%) and HRMS.

Use standardized assays (e.g., NCI-60 panel) with positive controls.

Perform dose-response curves in triplicate to confirm IC₅₀ values .

Q. How can computational modeling optimize the compound’s binding affinity for target enzymes (e.g., cytochrome P450)?

- Approach :

- Use molecular docking (AutoDock Vina) to predict binding modes. The phenylmethoxy group’s orientation in the hydrophobic pocket of CYP3A4 shows a ΔG of −8.2 kcal/mol, suggesting strong inhibition potential .

- Validation : Compare with in vitro inhibition assays (e.g., IC₅₀ = 5 µM for CYP3A4 vs. predicted 3–7 µM) .

Methodological Challenges

Q. Why do column chromatography purification methods for this compound vary across studies, and how can reproducibility be improved?

- Issue : Reported solvent systems range from hexane:EtOAc (3:1) to dichloromethane:MeOH (95:5), leading to inconsistent Rf values.

- Solution :

- Pre-optimize mobile phases using TLC with silica-coated plates.

- Standardize gradients (e.g., 10–30% EtOAc in hexane over 20 minutes) for consistent elution .

Q. What are the pitfalls in interpreting HRMS data for trace impurities in synthesized batches?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.